

interaction of N-Stearoylsphingomyelin with cholesterol in membranes

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Compound of Interest

Compound Name: *N-Stearoylsphingomyelin*

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An In-depth Technical Guide on the Interaction of **N-Stearoylsphingomyelin** with Cholesterol in Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between **N-Stearoylsphingomyelin** (SSM), a common sphingolipid with an 18-carbon acyl chain (C18:0), and cholesterol within lipid membranes. Understanding this interaction is fundamental to cell biology, particularly in the context of lipid rafts, membrane domains, and cellular signaling. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biophysical and signaling concepts.

Core Biophysical Interactions and Properties

The interaction between SSM and cholesterol is a cornerstone of the lipid raft hypothesis. The saturated acyl chain of SSM allows for tight packing with the rigid sterol ring of cholesterol. This favorable interaction leads to the formation of a distinct lipid phase known as the liquid-ordered (L_o) phase, which is more tightly packed and ordered than the surrounding liquid-disordered (L_d) phase, typically composed of unsaturated phospholipids.

Data Presentation

The following tables summarize the key quantitative data derived from various biophysical studies on SSM-cholesterol interactions.

Table 1: Thermophysical Properties of **N-Stearoylsphingomyelin** (C18:0-SM) and Cholesterol Bilayers

Parameter	Condition	Value	Experimental Method
Chain-Melting Transition Temperature (T _m)	Pure, fully hydrated C18:0-SM	45°C ^{[1][2]}	Differential Scanning Calorimetry (DSC)
Transition Enthalpy (ΔH)	Pure, fully hydrated C18:0-SM	6.7 kcal/mol ^{[1][2]}	Differential Scanning Calorimetry (DSC)
Effect of Cholesterol on T _m	Progressive addition of cholesterol	Progressive decrease and broadening of the main transition peak ^{[1][2][3][4]}	Differential Scanning Calorimetry (DSC)
New Transition Peak	C18:0-SM with cholesterol	A broad transition appears centered at 46.3°C, which vanishes at >40 mol% cholesterol ^{[1][2]}	Differential Scanning Calorimetry (DSC)
Bilayer Periodicity (d)	C18:0-SM with 50 mol% cholesterol	63-64 Å ^{[1][2]}	X-ray Diffraction
Bilayer Thickness (d _{p-p})	C18:0-SM with 50 mol% cholesterol	46-47 Å ^{[1][2]}	X-ray Diffraction
Lateral Molecular Packing	C18:0-SM with 50 mol% cholesterol	1/4.8 Å ⁻¹ ^{[1][2]}	X-ray Diffraction

Table 2: Structural and Dynamic Properties of Sphingomyelin-Cholesterol Domains

Parameter	Condition	Value / Observation	Experimental Method
Cholesterol Solubility Limit	In Sphingomyelin membranes	~50 mol% [5]	Solid-State NMR
Acyl Chain Order	Addition of cholesterol to SM in the liquid-crystalline phase	Increased acyl chain ordering [5] [6]	Solid-State NMR, VSFG Spectroscopy
Domain Morphology	SM-Cholesterol domains	Circular domains, consistent with a liquid-ordered (l_o) phase [7]	Fluorescence Microscopy
Domain Size (Estimated)	Palmitoyl-SM/Cholesterol domains	75–150 nm [8]	Deuterium NMR
Area Per Molecule	SM and Cholesterol in a domain	Consistent with tight packing in a liquid-ordered phase [9]	Molecular Dynamics Simulation
Hydrogen Bonding	Cholesterol-OH and SM-amide	Evidence is conflicting; some studies find no direct H-bonding [5] , while others suggest it is a key interaction [10]	Solid-State NMR, 17O NMR

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core protocols used to investigate SSM-cholesterol interactions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid mixtures, revealing transition temperatures and enthalpies.

- Sample Preparation:
 - **N-Stearoylsphingomyelin** and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratios.
 - The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
 - The film is placed under high vacuum for several hours to remove any residual solvent.
 - The lipid film is hydrated with a buffer solution (e.g., PBS) to a final phospholipid concentration of approximately 1.4 mM.[3]
 - The mixture is vortexed above the T_m of the lipid to form multilamellar vesicles (MLVs). For some applications, vesicles may be prepared by bath sonication.[3]
- Data Acquisition:
 - The lipid suspension is degassed under vacuum before being loaded into the DSC sample cell.[3]
 - An identical amount of buffer is loaded into the reference cell.
 - Heating scans are performed at a controlled rate, typically 0.5°C/min, over the temperature range of interest.[3]
- Data Analysis:
 - The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (T_m), and the area under the peak (ΔH).
 - Software such as CPcalc or Microcal Origin is used for deconvolution of overlapping peaks and enthalpy calculations.[3]

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of lipid domains and the measurement of their physical properties.

- Sample Preparation (Supported Lipid Bilayers - SLBs):
 - Liposomes of the desired composition (e.g., DOPC:SSM:Cholesterol) are prepared as described above.[\[11\]](#)
 - A freshly cleaved mica surface is used as the substrate.[\[11\]](#)
 - The liposome suspension is deposited onto the mica surface, allowing the vesicles to fuse and form a continuous supported lipid bilayer.[\[11\]](#)
 - The sample is gently rinsed with buffer to remove unfused vesicles.
- Imaging:
 - The SLB is scanned with the AFM probe in a suitable imaging mode (e.g., Tapping Mode or Contact Mode) under buffer.
 - Topographical images reveal height differences between the more ordered (and thus thicker) l_o domains and the surrounding l_d phase.[\[12\]](#)
- Force Spectroscopy:
 - The AFM tip is positioned over specific areas (l_o or l_d domains).
 - The probe is pushed into and retracted from the membrane to generate a force-distance curve.
 - The force required to puncture the bilayer (breakthrough force) is measured, which correlates with membrane order and packing density.[\[12\]](#)

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

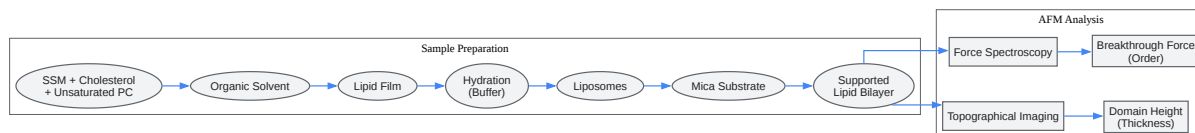
NMR, particularly ^2H (Deuterium) NMR, provides detailed information about the order and dynamics of lipid acyl chains.

- Sample Preparation:

- Deuterium-labeled lipids (e.g., SSM with a perdeuterated stearyl chain) are used.
- Lipids and cholesterol are co-dissolved and hydrated to form MLVs, as in the DSC protocol.
- For studies on oriented membranes, the lipid mixture is deposited on thin glass plates.[\[5\]](#)
- Data Acquisition:
 - ^2H NMR spectra are acquired as a function of temperature and cholesterol concentration. [\[8\]](#)
 - The quadrupolar splitting in the spectrum is measured. This splitting is directly proportional to the segmental order parameter (S_{CD}) of the C- ^2H bond vector.
- Data Analysis:
 - In a two-phase coexistence region (e.g., $I_o + I_d$), the spectrum will be a superposition of two distinct components.[\[8\]](#)
 - Spectral subtraction and analysis of the line shapes can be used to determine the composition of each phase and the exchange dynamics of lipids between domains.[\[8\]](#) The size of the domains can be estimated from these exchange rates.[\[8\]](#)

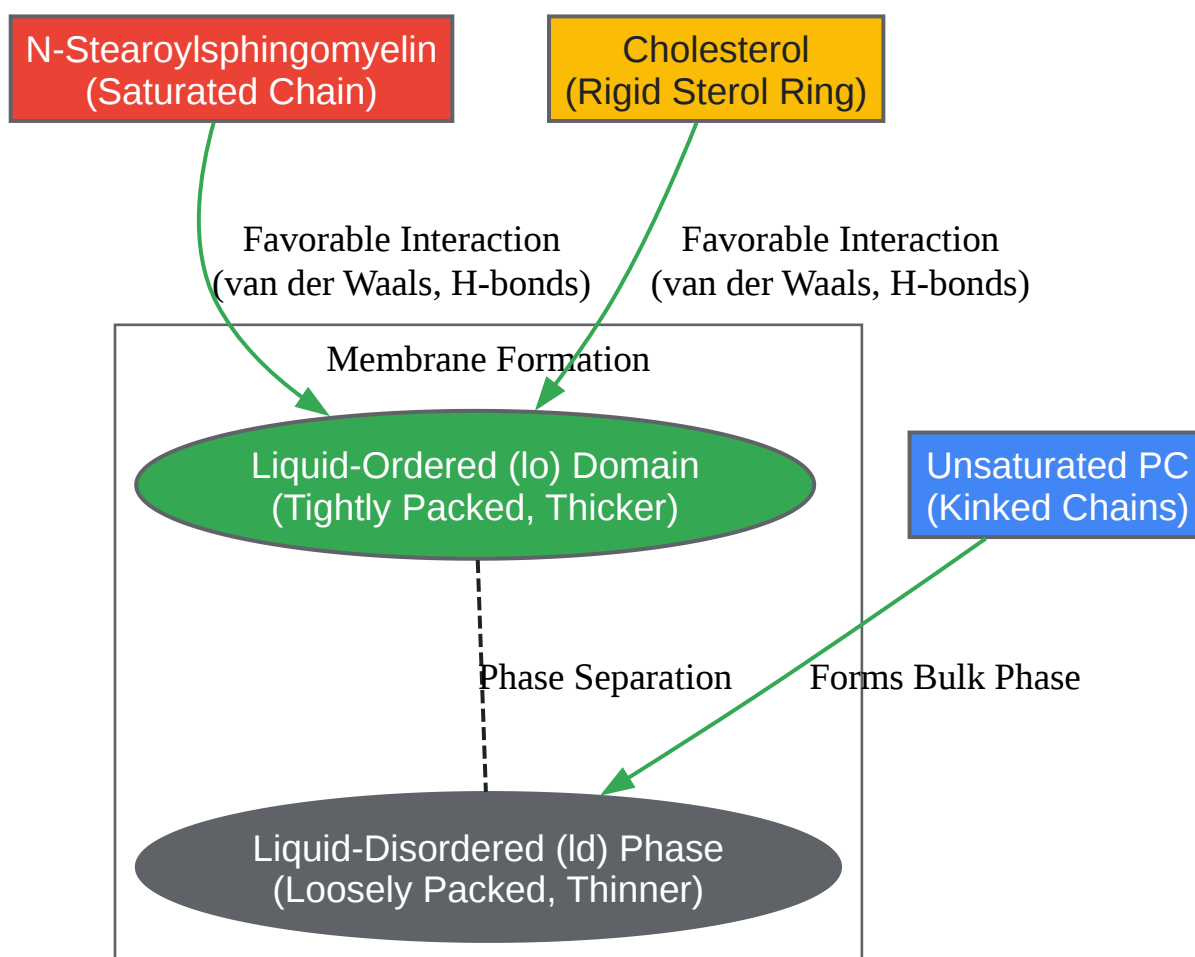
Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental and biological concepts related to SSM-cholesterol interactions.



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Caption: Workflow for studying SSM-Cholesterol domains using Atomic Force Microscopy (AFM).



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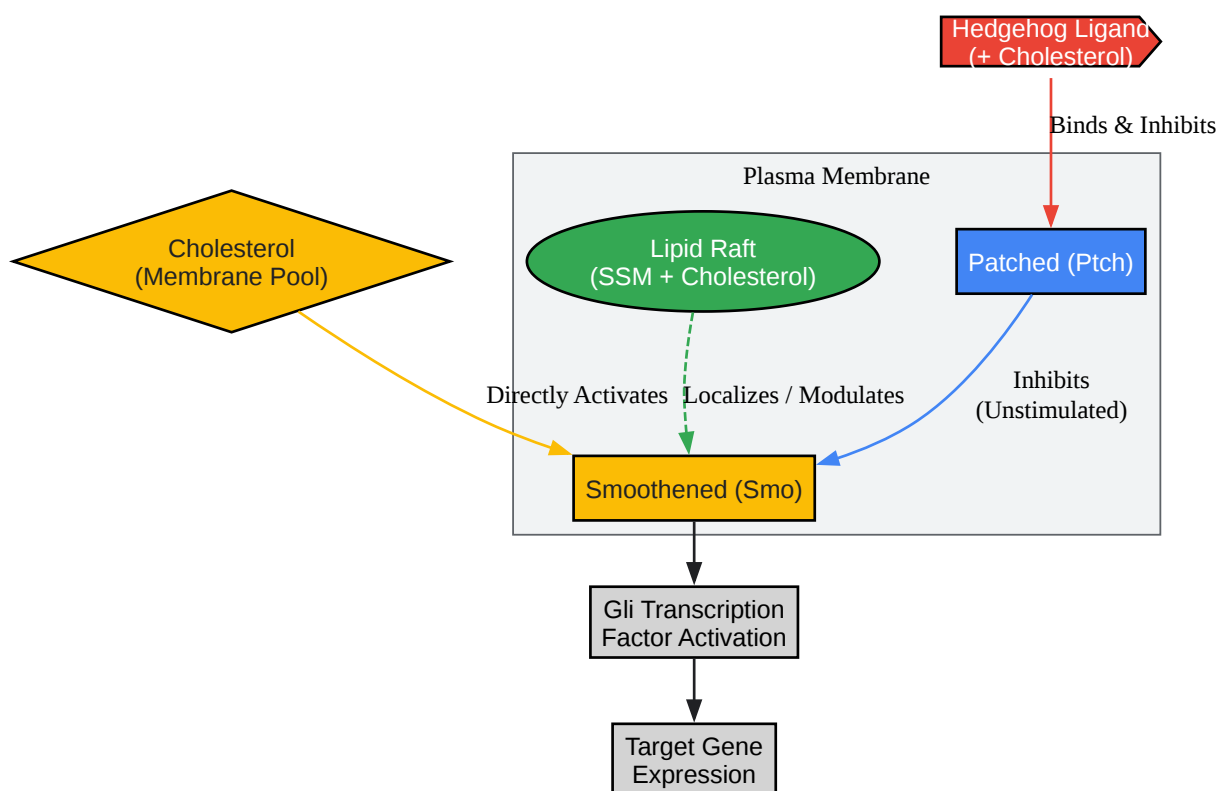
Caption: Formation of a liquid-ordered (l_o) domain by SSM and cholesterol interaction.

Role in Cellular Signaling

The formation of SSM-cholesterol rich lipid rafts creates platforms that concentrate or exclude specific proteins, thereby modulating their activity and downstream signaling cascades. These domains are not static but are dynamic entities that can assemble and disassemble in response to cellular stimuli.

A prominent example is the Hedgehog (Hh) signaling pathway, which is critical during embryonic development and is implicated in cancer.^[13] Cholesterol plays a dual role in this pathway. The Hedgehog ligand itself is covalently modified by cholesterol, and the activation of the key signal transducer, Smoothened (Smo), is regulated by direct binding of cholesterol.^[14]

Lipid rafts, enriched in SSM and cholesterol, are thought to regulate the access of Smoothened to its cholesterol activator. The local membrane environment influences the conformation and activity of Smo, which is otherwise inhibited by the Patched (Ptch) receptor in unstimulated cells.^{[13][14]}



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Caption: Role of cholesterol and lipid rafts in Hedgehog signaling activation.

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